

Spectroscopic data for 5-Methylquinoline-4-carbaldehyde (NMR, IR, MS)

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Compound of Interest

Compound Name: 5-Methylquinoline-4-carbaldehyde

Cat. No.: B11914726

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An in-depth analysis of the spectroscopic data for **5-Methylquinoline-4-carbaldehyde** is presented for researchers, scientists, and professionals in drug development. This guide provides a structured overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Analysis of 5-Methylquinoline-4-carbaldehyde

It is important to note that while extensive searches were conducted for the specific spectroscopic data of **5-Methylquinoline-4-carbaldehyde**, publicly available experimental data for this exact compound could not be located.

To provide a relevant framework for analysis, this guide presents spectroscopic data for a closely related and structurally similar compound, 5-Methyl-8-hydroxyquinoline-7-carbaldehyde. This information can serve as a valuable reference for researchers working with substituted quinoline carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Data for 5-Methyl-8-hydroxyquinoline-7-carbaldehyde

Solvent: CDCl₃, Frequency: 400.2 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
10.36	s	1H	CHO
8.90	d, J = 2.7 Hz	1H	Aromatic H
8.26	d, J = 8.3 Hz	1H	Aromatic H
7.58	dd, J = 8.2, 3.5 Hz	1H	Aromatic H
7.53	s	1H	Aromatic H
2.56	s	3H	CH ₃

¹³C NMR Data for 5-Methyl-8-hydroxyquinoline-7-carbaldehyde[1]

Solvent: CDCl₃, Frequency: 100.6 MHz

Chemical Shift (δ) ppm	Assignment
192.3	C=O (aldehyde)
157.4	Aromatic C
148.9	Aromatic C
139.5	Aromatic C
133.0	Aromatic C
131.8	Aromatic C
124.9	Aromatic C
124.7	Aromatic C
124.3	Aromatic C
117.2	Aromatic C
17.9	CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For quinoline carbaldehydes, characteristic signals for the carbonyl group are typically observed. In a study of various quinoline carbaldehydes, distinctive carbonyl signals for the groups at the C5 and C7 positions were found in the range of 1663–1686 cm^{-1} [\[1\]](#).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

GC-MS Data for 5-Methyl-8-hydroxyquinoline-7-carbaldehyde[\[1\]](#)

- Retention Time (t_r): 7.186 min[\[1\]](#)

While specific fragment ions for 5-Methyl-8-hydroxyquinoline-7-carbaldehyde are not detailed in the available resources, the mass spectrum of the parent compound, 5-Methylquinoline, shows a molecular ion peak at m/z 143, with other significant fragments at m/z 142 and 115.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility and data validation.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of quinoline derivatives involves the following steps:

- **Sample Preparation:** Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Instrument Setup:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra. For ^1H NMR, standard parameters are typically used. For ^{13}C NMR, a proton-decoupled spectrum is usually obtained to simplify the

spectrum.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Data Analysis:** Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to specific protons in the molecule. In the ^{13}C NMR spectrum, assign the signals based on their chemical shifts.

IR Spectroscopy Protocol

A general protocol for IR spectroscopy is as follows:

- **Sample Preparation:** The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol

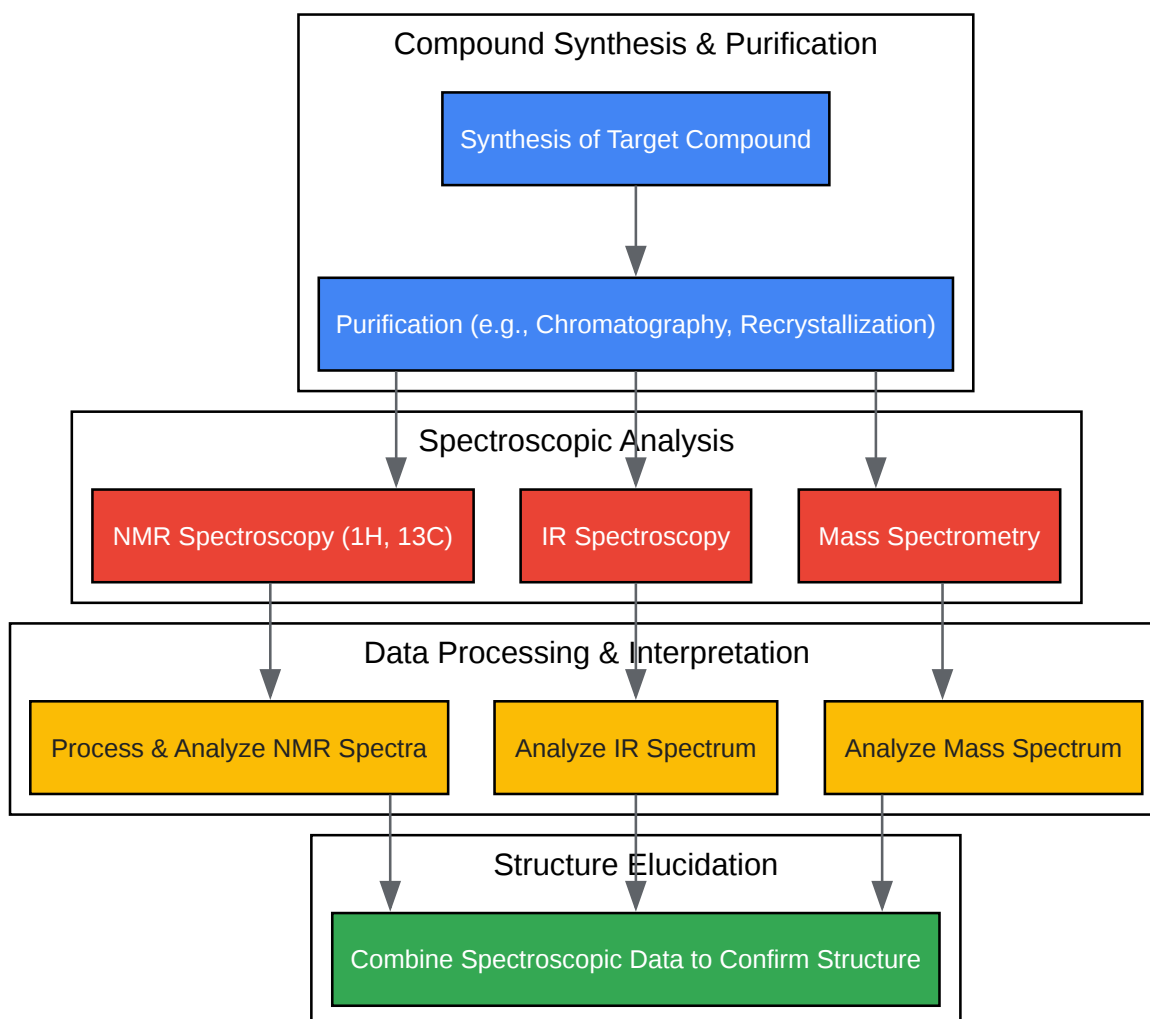
A general protocol for GC-MS analysis includes:

- **Sample Preparation:** Dissolve the sample in a volatile solvent.
- **GC Separation:** Inject the sample into a gas chromatograph to separate the components of the mixture.
- **MS Analysis:** The separated components are introduced into the mass spectrometer, where they are ionized (e.g., by electron ionization - EI) and the mass-to-charge ratio of the resulting fragments is measured.
- **Data Analysis:** Analyze the mass spectrum to determine the molecular weight of the compound and its fragmentation pattern, which can provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis of a Compound



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Caption: Workflow of Compound Analysis

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References

- 1. researchgate.net [researchgate.net]
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